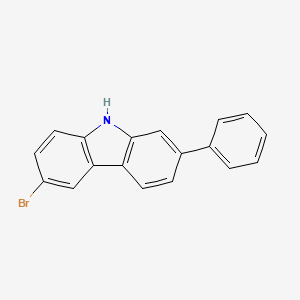
6-Bromo-2-phenyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-phenyl-9H-carbazole: is an aromatic heterocyclic compound that belongs to the carbazole family Carbazoles are known for their unique structural properties, which include a nitrogen atom integrated into a tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-phenyl-9H-carbazole typically involves the bromination of 2-phenyl-9H-carbazole. One common method is the use of N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at room temperature . This reaction selectively brominates the carbazole ring at the 6-position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-phenyl-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki coupling and Kumada polymerization.
Oxidation and Reduction Reactions: The carbazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions:
Suzuki Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the bromine atom with other groups.
Kumada Polymerization: This reaction uses Grignard reagents to achieve similar substitutions.
Major Products Formed: The major products formed from these reactions depend on the reagents used. For example, Suzuki coupling can produce various substituted carbazoles with different functional groups attached to the 6-position.
Scientific Research Applications
Chemistry: 6-Bromo-2-phenyl-9H-carbazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties .
Biology and Medicine: In biological research, carbazole derivatives have shown potential as therapeutic agents due to their ability to interact with various biological targets. They are being investigated for their anticancer, antiviral, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its excellent charge transport properties make it suitable for use in optoelectronic applications .
Mechanism of Action
The mechanism of action of 6-Bromo-2-phenyl-9H-carbazole involves its interaction with specific molecular targets. In electronic applications, its ability to transport charge efficiently is due to the conjugated π-electron system in the carbazole ring . In biological systems, the compound can interact with enzymes and receptors, leading to various therapeutic effects .
Comparison with Similar Compounds
Uniqueness: 6-Bromo-2-phenyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. This makes it particularly useful in applications where precise control over molecular interactions is required.
Properties
Molecular Formula |
C18H12BrN |
|---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
6-bromo-2-phenyl-9H-carbazole |
InChI |
InChI=1S/C18H12BrN/c19-14-7-9-17-16(11-14)15-8-6-13(10-18(15)20-17)12-4-2-1-3-5-12/h1-11,20H |
InChI Key |
QBSDVNGUVBKKSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(N3)C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















